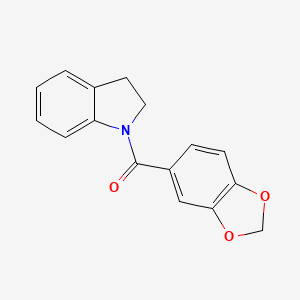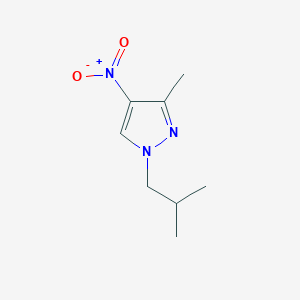
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of thiolane-containing compounds that have been shown to exhibit a broad range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of several signaling pathways. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant effects. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of tumor cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase the levels of antioxidant enzymes, which may contribute to its antioxidant effects. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of tumor cells, which may contribute to its antitumor effects. Furthermore, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and may protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. In addition, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to exhibit a broad range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Furthermore, the compound may have off-target effects that need to be taken into consideration when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research could be to further elucidate the compound's mechanism of action. This could involve studying the compound's effects on specific signaling pathways and identifying the molecular targets of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. Another area of research could be to investigate the compound's potential therapeutic applications in more detail. This could involve studying the compound's effects in animal models of various diseases and identifying the optimal dosing regimen for the compound. Finally, future research could focus on developing more potent derivatives of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide that exhibit enhanced biological activity.
Synthesemethoden
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of piperidine-4-carboxylic acid with propargylamine to form the corresponding propargylamide. The propargylamide is then subjected to a cyclization reaction with 1,3-dithiolane-2-thione to yield N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a relatively straightforward process, and the compound can be obtained in good yields.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-6-15-7-3-11(4-8-15)13(16)14-12-5-9-19(17,18)10-12/h1,11-12H,3-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRMZTWHFLRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2460363.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)

![3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2460371.png)
![2-({1-[(3-fluorophenyl)acetyl]piperidin-4-yl}methoxy)-N-isopropylbenzamide](/img/structure/B2460372.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2460373.png)



![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)
![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)